molecular formula C12H8F3NO B3173402 4-(2,4-Difluorophenoxy)-3-fluoroaniline CAS No. 946785-83-7

4-(2,4-Difluorophenoxy)-3-fluoroaniline

Cat. No. B3173402
CAS RN: 946785-83-7
M. Wt: 239.19 g/mol
InChI Key: OTXJYMNNLXASGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluorophenoxy)-3-fluoroaniline (DFPFA) is an organic compound used in a variety of scientific research applications. It is a derivative of aniline, a common aromatic amine. DFPFA is a useful tool for studying the effects of fluorine substitution on the reactivity of aromatic compounds. It has also been used in the synthesis of various other organic compounds, such as 3-Fluoro-4-phenoxybenzoic acid and 4-(2,4-difluorophenoxy)benzoic acid.

Scientific Research Applications

4-(2,4-Difluorophenoxy)-3-fluoroaniline has been used in a variety of scientific research applications. It has been used as a model substrate for the study of the reactivity of aromatic compounds towards electrophilic fluorination. It has also been used in the synthesis of various other organic compounds, such as 3-Fluoro-4-phenoxybenzoic acid and 4-(2,4-difluorophenoxy)benzoic acid. In addition, this compound has been used in the synthesis of fluorinated peptides, which have potential applications in drug design.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenoxy)-3-fluoroaniline is based on its ability to undergo electrophilic fluorination. This is due to the presence of the electron-withdrawing fluorine atoms, which make the aromatic ring more susceptible to electrophilic attack. The reaction is initiated by the attack of an electrophile, such as bromine, on the aromatic ring. This leads to the formation of an intermediate, which is then attacked by a nucleophile, such as water, to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known that this compound is not toxic to mammalian cells, but its effects on other organisms are not known. In addition, the effects of the fluorination of aromatic compounds on the reactivity of other compounds are not well understood.

Advantages and Limitations for Lab Experiments

The major advantage of using 4-(2,4-Difluorophenoxy)-3-fluoroaniline in laboratory experiments is its ease of synthesis and availability. It can be synthesized from readily available starting materials in high yields. In addition, it can be used as a model substrate for the study of the reactivity of aromatic compounds towards electrophilic fluorination. The main limitation of this compound is its lack of toxicity, which may limit its use in certain applications.

Future Directions

The future directions for research on 4-(2,4-Difluorophenoxy)-3-fluoroaniline include further investigation into its biochemical and physiological effects, as well as its potential applications in drug design. In addition, further studies are needed to better understand the effects of fluorination on the reactivity of other compounds. Finally, further research is needed to determine the optimal conditions for the synthesis of this compound and its derivatives.

properties

IUPAC Name

4-(2,4-difluorophenoxy)-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXJYMNNLXASGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Difluorophenoxy)-3-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-(2,4-Difluorophenoxy)-3-fluoroaniline
Reactant of Route 3
Reactant of Route 3
4-(2,4-Difluorophenoxy)-3-fluoroaniline
Reactant of Route 4
Reactant of Route 4
4-(2,4-Difluorophenoxy)-3-fluoroaniline
Reactant of Route 5
Reactant of Route 5
4-(2,4-Difluorophenoxy)-3-fluoroaniline
Reactant of Route 6
Reactant of Route 6
4-(2,4-Difluorophenoxy)-3-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.